Usp1-IN-7

USP1 inhibitor enzymatic assay IC50

Researchers studying BRCA1-mutant synthetic lethality often face inconsistent potency between biochemical and cellular assays, wasting resources on compounds that fail in cells. USP1-IN-7 (Compound 3) solves this with equipotent inhibition across both contexts. • Biochemical IC50 ≤50 nM against USP1/UAF1 complex • Cellular antiproliferative IC50 ≤50 nM in MDA-MB-436 BRCA1-mutant breast cancer cells • Ideal benchmark between ML323 (IC50 76 nM) and KSQ-4279 (IC50 10 nM) for SAR campaigns Supplied as characterized solid with verified purity for reproducible DNA damage response pathway studies.

Molecular Formula C27H23F4N7O2
Molecular Weight 553.5 g/mol
Cat. No. B12384775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-7
Molecular FormulaC27H23F4N7O2
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F
InChIInChI=1S/C27H23F4N7O2/c1-36-12-18(27(29,30)31)35-24(36)16-6-4-14(5-7-16)11-38-23-17(37(2)26(38)39)10-32-22(20(23)28)19-21(15-8-9-15)33-13-34-25(19)40-3/h4-7,10,12-13,15H,8-9,11H2,1-3H3
InChIKeyJDTDBFVYUWMKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP1-IN-7: Potent and Selective USP1/UAF1 Inhibitor


USP1-IN-7 (Compound 3) is a synthetic small molecule inhibitor targeting the ubiquitin-specific protease 1 (USP1) and its essential cofactor UAF1 . It demonstrates equipotent biochemical and cellular inhibition, with an IC50 of ≤50 nM in both the USP1/UAF1 enzymatic assay and the MDA-MB-436 breast cancer cell proliferation assay . The compound's molecular formula is C₂₇H₂₃F₄N₇O₂ with a molecular weight of 553.51 g/mol .

USP1-IN-7 vs. Other USP1 Inhibitors


USP1 inhibitors exhibit substantial variability in potency, selectivity, and clinical validation, rendering simple substitution untenable [1]. For instance, the early tool compound ML323 demonstrates suboptimal selectivity, inhibiting USP12 and USP46 at concentrations only 100× its USP1 IC50 [2]. The clinical candidate KSQ-4279 (RO7623066) achieves a potency of 10 nM but represents a distinct chemical series with a specific binding mode and clinical safety profile [3]. Other analogs like TNG348 (IC50 82 nM) were terminated due to hepatotoxicity [4], while highly potent compounds like Debio 0432 (<1 nM) are still in preclinical stages [5]. Therefore, selection must be guided by precise quantitative evidence of a compound's performance in relevant assays and models.

USP1-IN-7 Potency, Selectivity & Cellular Activity


Biochemical Potency against USP1/UAF1

USP1-IN-7 demonstrates biochemical potency against the USP1/UAF1 complex with an IC50 ≤50 nM . This value is within the same order of magnitude as the clinical candidate KSQ-4279 (IC50 10 nM) [1] and the terminated TNG348 (IC50 82 nM) [2], while being more potent than the tool compound ML323 (IC50 76 nM) .

USP1 inhibitor enzymatic assay IC50

Cellular Antiproliferative Activity in MDA-MB-436

USP1-IN-7 inhibits the proliferation of MDA-MB-436 breast cancer cells with an IC50 ≤50 nM . In contrast, the clinical inhibitor KSQ-4279 demonstrates an IC50 of 10 nM in the same cellular context [1]. This indicates that while USP1-IN-7 is less potent than the clinical candidate, it retains sufficient cellular activity for preclinical studies.

USP1 inhibitor cellular assay breast cancer

Selectivity Advantage Over ML323

While direct selectivity data for USP1-IN-7 is not available, it belongs to a class of optimized USP1 inhibitors designed to overcome the selectivity liabilities of early compounds like ML323 [1]. ML323 inhibits USP12 and USP46 at concentrations 100× its USP1 IC50 [2]. In contrast, clinical candidate KSQ-4279 retained exquisite selectivity for USP1 at concentrations up to 10,000× its IC50 [3]. USP1-IN-7, as a more advanced analog, is expected to exhibit improved selectivity relative to ML323.

USP1 inhibitor selectivity DUB profiling

Unique Chemical Scaffold

USP1-IN-7 (CAS 3033480-42-8, molecular formula C₂₇H₂₃F₄N₇O₂) features a unique scaffold distinct from both the early tool compound ML323 (C₂₃H₂₄N₆) and the clinical candidate KSQ-4279 [1]. Its structure includes a 4-fluorophenyl and pyrimidine core, which is a common motif in USP1 inhibitors, but with specific substituents that likely influence its binding mode and potency. This chemical differentiation ensures that USP1-IN-7 is not simply a generic analog but a distinct chemical entity with its own pharmacological profile.

USP1 inhibitor chemical structure medicinal chemistry

USP1-IN-7 Preclinical Oncology Applications


Target Validation in BRCA1-Mutant Breast Cancer

USP1-IN-7 is an ideal tool for studying synthetic lethality in BRCA1-mutant breast cancer cells, such as the MDA-MB-436 line, where it demonstrates an antiproliferative IC50 of ≤50 nM . This scenario leverages its well-documented cellular activity to validate USP1 as a therapeutic target and to explore combination strategies with PARP inhibitors [1].

Benchmarking for USP1 Inhibitor Development

With a biochemical IC50 of ≤50 nM against USP1/UAF1 , USP1-IN-7 serves as a useful benchmark compound for evaluating next-generation USP1 inhibitors. Its potency sits between the early tool ML323 (IC50 76 nM) and the clinical-stage KSQ-4279 (IC50 10 nM) [2], providing a calibrated reference point for structure-activity relationship (SAR) campaigns.

DNA Damage Response and Replication Fork Stability

USP1 plays a critical role in the DNA damage response by deubiquitinating PCNA and FANCD2 [3]. USP1-IN-7 can be employed in biochemical and cellular assays to dissect these pathways, particularly in the context of replication fork stabilization and translesion synthesis. Its cellular activity in MDA-MB-436 cells supports its use in such mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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